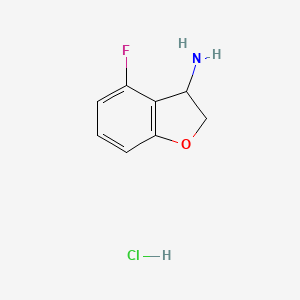

4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride

Description

The exact mass of the compound 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO.ClH/c9-5-2-1-3-7-8(5)6(10)4-11-7;/h1-3,6H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHZWXUWYDOLLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=CC=C2F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384265-54-6 | |

| Record name | 4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride

Abstract

This technical guide provides a comprehensive, scientifically grounded pathway for the synthesis of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride, a key building block in medicinal chemistry and drug development. The narrative delves into the strategic considerations underpinning a robust multi-step synthesis, beginning from commercially available 3-fluorophenol. Each synthetic step is detailed with in-depth mechanistic explanations, field-proven experimental protocols, and critical analysis of reaction parameters. This document is intended for researchers, chemists, and drug development professionals, offering both a practical guide and a framework for understanding the synthesis of substituted dihydrobenzofuran scaffolds.

Introduction and Strategic Overview

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif present in numerous natural products and pharmacologically active molecules.[1] The introduction of a fluorine atom and an amine group can significantly modulate a molecule's physicochemical properties, including metabolic stability, binding affinity, and bioavailability.[2] 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine, in particular, serves as a crucial intermediate for more complex pharmaceutical agents.

This guide outlines a logical and efficient synthetic sequence designed for scalability and reproducibility. The core strategy involves the construction of the dihydrobenzofuran ring system followed by the stereospecific introduction of the amine functionality at the C-3 position.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule begins by disconnecting the hydrochloride salt and the C3-amine. The amine can be installed from a ketone precursor, the 4-fluoro-2,3-dihydrobenzofuran-3-one. This key intermediate can be formed via an intramolecular cyclization of a suitably substituted phenoxy-ethanone derivative, which in turn can be synthesized from 3-fluorophenol.

Caption: Retrosynthetic pathway for the target molecule.

Detailed Synthetic Pathway and Experimental Protocols

The forward synthesis is presented as a four-step sequence starting from 3-fluorophenol.

Caption: Forward synthesis workflow.

Step 1: Acylation of 3-Fluorophenol to 1-(2-Hydroxy-6-fluorophenyl)ethanone

Causality and Expertise: The initial step involves introducing a two-carbon acetyl group ortho to the hydroxyl group of 3-fluorophenol. A Fries rearrangement of 3-fluorophenyl acetate is a viable method. This acid-catalyzed reaction thermally rearranges the acetyl group from the phenolic oxygen to the ortho and para positions of the aromatic ring. Due to the directing effects of both the hydroxyl (after rearrangement) and fluoro groups, the ortho-acylated product is favored.

Experimental Protocol:

-

Acetylation: To a stirred solution of 3-fluorophenol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, slowly add acetyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC indicates complete consumption of the starting material.

-

Work-up: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-fluorophenyl acetate.

-

Fries Rearrangement: To the crude 3-fluorophenyl acetate, add anhydrous aluminum chloride (AlCl₃, 1.5 eq) portion-wise at 0 °C. After the addition is complete, heat the mixture to 140-160 °C and maintain for 3-4 hours.

-

Purification: Cool the reaction mixture and carefully quench by pouring it onto crushed ice with concentrated HCl. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 1-(2-hydroxy-6-fluorophenyl)ethanone.

| Reagent/Solvent | Molar Eq. | Purpose |

| 3-Fluorophenol | 1.0 | Starting Material |

| Acetyl Chloride | 1.1 | Acetylating Agent |

| Triethylamine | 1.2 | Base for Acetylation |

| Aluminum Chloride | 1.5 | Lewis Acid Catalyst |

| Dichloromethane | - | Solvent |

| Ethyl Acetate | - | Extraction Solvent |

Step 2: α-Bromination to 2-Bromo-1-(2-hydroxy-6-fluorophenyl)ethanone

Causality and Expertise: This step activates the C-2 position for subsequent intramolecular cyclization. The α-position of the ketone is selectively brominated. Using a brominating agent like N-Bromosuccinimide (NBS) with a catalytic amount of acid, or elemental bromine in a suitable solvent, is effective. The reaction proceeds via an enol or enolate intermediate.[3][4]

Experimental Protocol:

-

Reaction Setup: Dissolve 1-(2-hydroxy-6-fluorophenyl)ethanone (1.0 eq) in chloroform or acetic acid in a flask protected from light.

-

Bromination: Add elemental bromine (Br₂, 1.05 eq) dropwise to the solution at room temperature. A catalytic amount of concentrated H₂SO₄ can be added to facilitate the reaction.[4]

-

Monitoring and Work-up: Stir the reaction for 4-6 hours, monitoring its progress by TLC. Upon completion, quench the reaction by pouring it into cold water.

-

Purification: Extract the product with chloroform. Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, then with brine. Dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure. The crude 2-bromo-1-(2-hydroxy-6-fluorophenyl)ethanone is often used directly in the next step without further purification.

| Reagent/Solvent | Molar Eq. | Purpose |

| 1-(2-Hydroxy-6-fluorophenyl)ethanone | 1.0 | Substrate |

| Bromine (Br₂) | 1.05 | Brominating Agent |

| Chloroform / Acetic Acid | - | Solvent |

Step 3: Intramolecular Cyclization to 4-Fluoro-2,3-dihydrobenzofuran-3-one

Causality and Expertise: This is the key ring-forming step. An intramolecular Williamson ether synthesis is employed, where the phenoxide ion acts as a nucleophile, displacing the bromide from the α-carbon.[5] The choice of a non-nucleophilic base like potassium carbonate (K₂CO₃) is crucial to deprotonate the phenol without competing in side reactions. A polar aprotic solvent like acetone or DMF facilitates the Sₙ2 reaction.

Experimental Protocol:

-

Reaction Setup: To a solution of crude 2-bromo-1-(2-hydroxy-6-fluorophenyl)ethanone (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Cyclization: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate) to yield 4-fluoro-2,3-dihydrobenzofuran-3-one as a solid.

| Reagent/Solvent | Molar Eq. | Purpose |

| 2-Bromo-1-(2-hydroxy-6-fluorophenyl)ethanone | 1.0 | Substrate |

| Potassium Carbonate (K₂CO₃) | 2.0 | Base |

| Acetone | - | Solvent |

Step 4: Reductive Amination to 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine

Causality and Expertise: This transformation is the most critical step for introducing the amine functionality. Direct reductive amination is a highly efficient one-pot procedure that combines imine formation and reduction.[6] The ketone reacts with an ammonia source (ammonium acetate) to form an intermediate imine (or enamine), which is then reduced in situ. Sodium cyanoborohydride (NaBH₃CN) is an ideal reducing agent because it is mild enough to not reduce the ketone but is reactive towards the protonated imine intermediate, thus driving the equilibrium towards the amine product.[7][8] The reaction is typically run under mildly acidic conditions (pH ~6-7) to facilitate imine formation.

Caption: Mechanism of one-pot reductive amination.

Experimental Protocol:

-

Reaction Setup: Dissolve 4-fluoro-2,3-dihydrobenzofuran-3-one (1.0 eq) in methanol. Add ammonium acetate (NH₄OAc, ~10 eq).

-

Reduction: To this stirred solution, add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise, ensuring the temperature remains below 30 °C.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Carefully add 2M HCl to the reaction mixture to decompose the excess reducing agent (caution: HCN gas may evolve, perform in a well-ventilated fume hood). Basify the solution with 2M NaOH to pH > 10.

-

Extraction: Extract the aqueous layer with ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude free amine.

| Reagent/Solvent | Molar Eq. | Purpose |

| 4-Fluoro-2,3-dihydrobenzofuran-3-one | 1.0 | Substrate |

| Ammonium Acetate (NH₄OAc) | ~10 | Ammonia Source & Buffer |

| Sodium Cyanoborohydride (NaBH₃CN) | 1.5 | Reducing Agent |

| Methanol | - | Solvent |

Step 5: Formation of Hydrochloride Salt

Causality and Expertise: The final step is the conversion of the free amine, which may be an oil or a low-melting solid, into a stable, crystalline hydrochloride salt. This is a standard acid-base reaction that improves the compound's handling properties and shelf-life.[9][10]

Experimental Protocol:

-

Salt Formation: Dissolve the crude 4-fluoro-2,3-dihydro-1-benzofuran-3-amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Precipitation: To this solution, add a solution of HCl in diethyl ether (e.g., 2M) or isopropanolic HCl dropwise with stirring until precipitation is complete.

-

Isolation: Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride as a stable, crystalline solid.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and well-documented approach to 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride. By leveraging fundamental organic reactions such as the Fries rearrangement, α-bromination, intramolecular Williamson ether synthesis, and reductive amination, the target molecule can be obtained in good overall yield. The provided protocols are based on established chemical principles and offer a solid foundation for researchers in the field of synthetic and medicinal chemistry.

References

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

- Google Patents. (n.d.). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.

- Chang, M.-Y., Lee, T.-W., & Wu, M.-H. (2012). SYNTHESIS OF SUBSTITUTED DIHYDROBENZOFURANS AND BIS-DIHYDROBENZOFURANS. HETEROCYCLES, 85(7), 1607.

-

European Patent Office. (1986). EP 0188848 A1 - Preparation of 4-fluorophenols. Retrieved from [Link]

-

JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Asymmetric Synthesis of 2,3-Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o-Quinone Methides. Retrieved from [Link]

-

PubMed. (2019). Intramolecular Electrophilic Cyclization Approach to 6-Substituted Naphtho[2,1- b]benzofurans: Novel Dual-State Emissive Fluorophores with Blue Emission. Retrieved from [Link]

- Google Patents. (2014). CN103709044A - Preparation method of 3-chloro-4-fluoroaniline hydrochloride.

- Google Patents. (n.d.). CN104276929A - Preparation method of 3-fluorophenol.

-

ResearchGate. (n.d.). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (n.d.). Ultrasound Assisted Facile and Rapid Synthesis of α-Bromoacetophenones in Water. Retrieved from [Link]

-

Organic Chemistry Portal. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.

-

YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]

-

PubMed. (2019). Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. Retrieved from [Link]

-

PubMed. (2011). Synthesis of 3-amino-4-fluoropyrazoles. Retrieved from [Link]

-

National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

-

ResearchGate. (2026). Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine From (S)-4-Chloro-3-hydroxybutyronitrile. Retrieved from [Link]

-

PubMed. (n.d.). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[11][12]-Proton Shift Reaction.(1) Scope and Limitations. Retrieved from [Link]

-

ChemBK. (2024). 1-(2-bromo-6-fluoro-phenyl)ethanone. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]

-

ResearchGate. (n.d.). Convenient Preparation of 3,6-Anhydro Sugars via Intramolecular Cyclization of 6-O-Tosyl Pyranosides Promoted by a Catalytic Amount of TBAF. Retrieved from [Link]

-

Frontiers. (n.d.). Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. Retrieved from [Link]

Sources

- 1. Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 3. asianpubs.org [asianpubs.org]

- 4. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. CN103709044A - Preparation method of 3-chloro-4-fluoroaniline hydrochloride - Google Patents [patents.google.com]

- 10. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]

- 11. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 12. benchchem.com [benchchem.com]

A Comprehensive Spectroscopic Guide to 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine Hydrochloride

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride (CAS No: 2177263-58-8), a key intermediate in pharmaceutical research and development.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering a narrative grounded in practical experience to explain the causality behind experimental choices and the logic of spectral interpretation. We will explore the compound's structural features through a multi-technique approach, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section includes field-proven experimental protocols, detailed data interpretation, and visual aids to create a self-validating system for researchers, scientists, and drug development professionals engaged in the characterization of complex small molecules.

Introduction: The Imperative of Spectroscopic Verification

In the landscape of modern drug discovery, the unambiguous structural confirmation of novel chemical entities and their intermediates is a cornerstone of scientific integrity and regulatory compliance. 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a member of the benzofuran family, a class of heterocyclic compounds known for a wide array of biological activities.[2][3][4] Its structural complexity—featuring a fluorinated aromatic ring, a dihydrofuran moiety, and a chiral amine center present as a hydrochloride salt—necessitates a rigorous, multi-faceted analytical approach.

This guide is structured to provide not just the data, but the scientific reasoning behind its acquisition and interpretation. By integrating data from NMR, MS, and IR, we can construct a complete and validated profile of the molecule, ensuring its identity, purity, and suitability for downstream applications.

Molecular Structure and Analytical Overview

The first step in any spectroscopic analysis is a thorough understanding of the target molecule's structure. The hydrochloride salt form dictates specific analytical considerations, particularly in NMR solvent selection and mass spectrometry ionization.

Key proton couplings within the dihydrofuran ring.

Carbon-13 (¹³C) Nuclear Magnetic Resonance Spectroscopy

While ¹H NMR maps the H-C framework, ¹³C NMR provides a direct count of the unique carbon environments and offers insight into their electronic nature.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: 100 MHz or higher, corresponding to the ¹H frequency.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker).

-

Spectral Width: 0 - 200 ppm.

-

Number of Scans: 1024 - 4096 scans are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Processed similarly to ¹H NMR, with calibration against the DMSO-d₆ septet at δ 39.52 ppm.

Data Interpretation

The proton-decoupled spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

| Carbon Assignment | Expected δ (ppm) | Key Feature |

| C7a | ~160 (d) | Attached to Oxygen, Coupled to F |

| C4 | ~158 (d) | Directly bonded to Fluorine (large ¹JCF) |

| C5a | ~125 (d) | Coupled to F |

| C6 | ~122 (d) | Coupled to F |

| C7 | ~118 (s) | |

| C5 | ~115 (d) | Coupled to F |

| C2 | ~75 (s) | O-CH₂ |

| C3 | ~50 (s) | N-CH |

Discussion of Causality:

-

Fluorine Coupling (¹JCF, ²JCF, etc.): The most striking feature is the effect of the fluorine atom. The signal for C4 will be a doublet with a very large coupling constant (¹JCF ≈ 240-250 Hz). The adjacent carbons (C3a, C5) will also show smaller doublet splittings due to two-bond coupling (²JCF), and so on. This pattern is an unambiguous indicator of the fluorine's position.

-

Substituent Effects: The oxygen atom of the ether linkage causes a significant downfield shift for C7a and C2. The protonated amine group shifts the attached C3 carbon to approximately 50 ppm.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound, providing its elemental formula with high-resolution instruments.

Expertise & Experience: Ionization Technique As a pre-formed salt, the analyte is already ionic in solution. Electrospray Ionization (ESI) is the ideal method. It is a "soft" ionization technique that gently transfers ions from solution to the gas phase, minimizing fragmentation and maximizing the abundance of the molecular ion. [5][6]We will operate in positive ion mode to detect the cationic form of the molecule, which is the free amine protonated ([M+H]⁺).

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid ensures the amine remains protonated.

-

Instrumentation: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is preferred for high-resolution mass accuracy.

-

Infusion: The sample can be directly infused into the source or injected via a Liquid Chromatography (LC) system. [7][8]4. ESI Source Parameters:

-

Capillary Voltage: +3.5 to +4.5 kV.

-

Nebulizing Gas (N₂): Adjusted for a stable spray.

-

Drying Gas (N₂): 250-300 °C.

-

-

Mass Analysis: Scan over a mass range of m/z 50-500.

Data Interpretation

The primary goal is to identify the protonated molecular ion of the free base.

-

Free Base Formula: C₈H₈FNO

-

Monoisotopic Mass of Free Base: 153.06 Da

-

Expected [M+H]⁺ Ion: m/z 154.0663

| m/z (Observed) | Formula | Assignment |

| 154.0663 | [C₈H₉FNO]⁺ | [M+H]⁺ |

Trustworthiness: High-Resolution Data Obtaining a mass accurate to within 5 ppm of the theoretical value (e.g., 154.0663 ± 0.0008) provides unequivocal confirmation of the elemental composition, C₈H₉FNO.

Fragmentation Analysis: While ESI is soft, some fragmentation can be induced. For amines, the most common pathway is α-cleavage. [9]

A plausible fragmentation pathway for the [M+H]⁺ ion.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: ATR-IR

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A standard Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation

The IR spectrum will show characteristic absorption bands confirming the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3200 (broad) | N-H stretch | Ammonium (R-NH₃⁺) |

| 3000-3100 | C-H stretch | Aromatic C-H |

| 2850-2980 | C-H stretch | Aliphatic C-H |

| 1590-1610, 1450-1500 | C=C stretch | Aromatic Ring |

| ~1250 | C-O-C stretch | Aryl-alkyl ether |

| ~1150 | C-F stretch | Aryl-Fluoride |

Discussion of Causality:

-

The most diagnostic feature is the very broad and strong absorption band centered around 2800 cm⁻¹. This is the classic signature of an ammonium (NH₃⁺) salt and is easily distinguished from the sharper N-H stretches of a primary or secondary amine. [10]* The presence of both aromatic and aliphatic C-H stretches, along with the strong C-O and C-F bands, corroborates the overall structure deduced from NMR and MS.

Conclusion: A Unified Analytical Workflow

The structural elucidation of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a textbook example of the synergy between modern spectroscopic techniques. No single method provides the complete picture, but together they form a self-validating system.

The logical workflow for structural verification.

This guide has detailed the necessary protocols and interpretive logic to confidently characterize this important pharmaceutical intermediate. By grounding data in scientific principles and practical experience, researchers can ensure the quality and integrity of their work, accelerating the path from discovery to application.

References

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Retrieved from [Link]

-

ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? Retrieved from [Link]

-

ResearchGate. (n.d.). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives. Retrieved from [Link]

-

Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 2-9. Retrieved from [Link]

-

JoVE. (n.d.). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

-

PubChemLite. (n.d.). 6-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride. Retrieved from [Link]

-

Hoye, T. R., Jeffrey, C. S., & Shao, F. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2053-2064. Retrieved from [Link]

-

International Journal of Pharmaceutical and Biological Archives. (2022). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved from [Link]

-

Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(32), 28386–28394. Retrieved from [Link]

-

Soler, C., et al. (2007). Liquid chromatography quadrupole time-of-flight mass spectrometry analysis of carbosulfan, carbofuran, 3-hydroxycarbofuran, and other metabolites in food. Analytical Chemistry, 79(4), 1492-501. Retrieved from [Link]

-

Juntunen, K., et al. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1480, 59-67. Retrieved from [Link]

-

MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex. Retrieved from [Link]

-

MDPI. (2026). Biomolecules, Volume 16, Issue 1 (January 2026). Retrieved from [Link]

Sources

- 1. (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride [synhet.com]

- 2. researchgate.net [researchgate.net]

- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 4. mdpi.com [mdpi.com]

- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Liquid chromatography quadrupole time-of-flight mass spectrometry analysis of carbosulfan, carbofuran, 3-hydroxycarbofuran, and other metabolites in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 10. mdpi.com [mdpi.com]

4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride suppliers

An In-Depth Technical Guide to 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride for Researchers and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a specialized heterocyclic amine that has garnered significant interest within medicinal chemistry and drug discovery. Its rigid, bicyclic benzofuran core, combined with the strategic placement of a fluorine atom and a primary amine, makes it a valuable chiral intermediate for synthesizing complex molecular architectures. The incorporation of fluorine is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties of lead compounds[1]. This guide provides a comprehensive overview of this compound, focusing on the critical technical considerations for researchers, from sourcing and quality control to its application and handling.

Physicochemical Properties and Structural Identity

A precise understanding of the compound's fundamental properties is the bedrock of its effective use in synthesis and research. The hydrochloride salt form enhances stability and improves handling characteristics compared to the freebase.

| Property | Value | Source(s) |

| IUPAC Name | (3S)-4-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | [2] |

| CAS Number | 2177263-58-8 (for S-enantiomer) | [2] |

| Molecular Formula | C₈H₉ClFNO | [3] |

| Molecular Weight | 189.61 g/mol | [3] |

| Appearance | Typically a white to off-white solid/powder | |

| Purity (Typical) | >98% | [3] |

Synthesis and Manufacturing Considerations

While multiple synthetic routes to the benzofuran core exist, the construction of this specific substituted amine often involves multi-step sequences. A common strategy involves the cyclization of a suitably substituted phenol precursor. For instance, methods may involve the cyclization of ortho-hydroxystilbenes or the reaction of 2-chlorophenols with alkynes, followed by functional group interconversions to introduce the amine and fluorine moieties[4].

A patented method for a structurally related compound, 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid, highlights a typical industrial approach involving cyclization of a benzoate derivative, followed by chlorination and hydrolysis[5]. This process underscores a key consideration for researchers: the potential for isomeric and process-related impurities. Understanding the synthetic route can inform the selection of appropriate analytical methods for impurity profiling.

Quality Control and Analytical Verification

Ensuring the identity, purity, and stereochemical integrity of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is paramount for reproducible experimental outcomes. While suppliers provide a Certificate of Analysis (COA), independent verification is a cornerstone of good scientific practice.

Key Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation. ¹H and ¹³C NMR spectra provide definitive proof of the molecular structure, while ¹⁹F NMR is crucial for verifying the presence and chemical environment of the fluorine atom.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. Techniques like LC-MS are often employed by suppliers for initial analysis[2].

-

Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present in the molecule.

The following workflow illustrates a robust process for the quality control of a newly acquired batch of the reagent.

Sourcing and Supplier Evaluation

The procurement of high-quality chemical intermediates is a critical, yet often overlooked, aspect of research efficiency. A reliable supplier provides not only the material but also transparent and comprehensive documentation.

Representative Suppliers:

| Supplier | Notes |

| SynHet | Positions itself as a manufacturer and supplier, offering >99% purity and various analytical services upon request, including LCMS, GCMS, and NMR. Mentions ISO 9001 certification.[2] |

| CymitQuimica | Lists the product from the brand Fluorochem with a specified purity of 98.0%. Provides basic chemical properties.[3] |

| American Elements | Offers the compound as part of a life science catalog, capable of providing materials in various grades and purities, including bulk quantities.[6] |

| Biosynth | Provides a similar compound (7-fluoro isomer), indicating capabilities in synthesizing related structures for pharmaceutical testing.[7] |

Supplier Selection Workflow:

Choosing the right supplier involves more than comparing prices. The following decision-making process is recommended for researchers to ensure they procure material fit for their purpose.

Applications in Research and Drug Development

The primary utility of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride lies in its role as a structural motif and building block in the synthesis of potential therapeutic agents. The benzofuran scaffold is present in numerous bioactive natural products and synthetic drugs[8].

-

Scaffold for Novel Inhibitors: Its rigid structure is ideal for orienting functional groups in a defined three-dimensional space, making it a valuable core for designing enzyme inhibitors or receptor antagonists. For example, related spiro[benzofuran-3,3'-pyrroles] derivatives have been investigated as FLT3 inhibitors for treating Acute Myeloid Leukemia[9].

-

Intermediate for Complex APIs: The amine handle allows for a wide range of subsequent chemical modifications, such as amide bond formation, reductive amination, or participation in cross-coupling reactions, enabling the construction of more complex Active Pharmaceutical Ingredients (APIs). Related benzisoxazole compounds serve as intermediates for antipsychotic drugs like risperidone and paliperidone, which act as dopamine and serotonin receptor antagonists.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Handling: Always handle the compound in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves[10]. Avoid creating dust. After handling, wash hands thoroughly[11].

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents[12][13]. Some suppliers recommend refrigerated storage (<15°C) in a dark place to maximize shelf life[12].

-

Safety Data Sheet (SDS): Before use, a thorough review of the supplier's SDS is mandatory. The SDS contains detailed information on hazards, first-aid measures, and emergency procedures[11][12].

Conclusion

4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is more than a mere catalog chemical; it is a sophisticated building block that offers significant potential for innovation in drug discovery. A successful research campaign utilizing this reagent depends on a holistic approach that begins with diligent supplier selection, is underpinned by rigorous analytical quality control, and is executed with a firm grasp of its chemical reactivity and safety protocols. By adhering to the principles and workflows outlined in this guide, researchers can confidently integrate this versatile intermediate into their synthetic programs, accelerating the path toward novel therapeutic discoveries.

References

-

2,3-Dihydro-1-benzofuran-3-amine hydrochloride - Amerigo Scientific. [Link]

- CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid - Google P

-

Evaluation of analytical methods for fluorine in biological and related materials - PubMed. [Link]

-

Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride - Carl ROTH. [Link]

-

Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia - PubMed. [Link]

-

Benzofuran synthesis - Organic Chemistry Portal. [Link]

-

(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride | AMERICAN ELEMENTS ®. [Link]

-

EURL-SRM - Analytical Method Report Analysis of Residues of Carbofuran (sum) Using QuEChERS Method - eurl-pesticides.eu. [Link]

-

Guide to Quality in Analytical Chemistry - Eurachem. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives - PMC - PubMed Central. [Link]

-

(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile hydrochloride - PubChem. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride [synhet.com]

- 3. (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride [cymitquimica.com]

- 4. Benzofuran synthesis [organic-chemistry.org]

- 5. CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid - Google Patents [patents.google.com]

- 6. americanelements.com [americanelements.com]

- 7. biosynth.com [biosynth.com]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. carlroth.com [carlroth.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride, a fluorinated heterocyclic compound with significant potential in medicinal chemistry. While direct literature on this specific molecule is emerging, this document synthesizes information from related benzofuran derivatives to present a scientifically grounded resource for researchers. The guide covers postulated synthetic pathways, detailed analytical and characterization methodologies, and explores the prospective therapeutic applications of this compound and its derivatives. By offering insights into the rationale behind experimental choices and providing detailed protocols, this whitepaper aims to serve as a foundational tool for scientists engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of Fluorinated Benzofurans in Drug Discovery

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and medicinally important compounds.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The strategic introduction of a fluorine atom into organic molecules can profoundly influence their physicochemical and biological properties.[5] The high electronegativity and small size of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby favorably modulating the pharmacokinetic and pharmacodynamic profile of a drug candidate.

4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride combines the established biological relevance of the 3-amino-2,3-dihydrobenzofuran core with the advantageous properties of fluorination. The 3-amino group, in particular, enhances the biological activities of benzofuran derivatives, making them a focal point for the development of innovative synthetic strategies.[6] This guide will delve into the synthetic nuances, analytical characterization, and the exciting therapeutic possibilities that this molecule presents.

Synthetic Strategies: A Proposed Pathway

While a definitive, peer-reviewed synthesis of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is not yet widely published, a plausible and efficient synthetic route can be postulated based on established methodologies for the synthesis of related benzofuran derivatives. The proposed multi-step synthesis is designed to be robust and adaptable for laboratory-scale production.

A logical approach to the synthesis of the target compound involves the initial construction of the 4-fluorobenzofuran core, followed by the introduction of the amine functionality at the 3-position. A potential retrosynthetic analysis is outlined below:

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Integration of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine in PET Ligand Development: A Guide for Researchers

Introduction: The Advantage of the Fluorinated Dihydrobenzofuran Scaffold in PET Imaging

Positron Emission Tomography (PET) has revolutionized clinical diagnostics and drug development by enabling the non-invasive visualization and quantification of physiological processes at the molecular level. The success of this imaging modality is intrinsically linked to the development of highly specific and effective radiolabeled probes. Among the vast array of molecular scaffolds utilized for PET ligand design, the 2,3-dihydro-1-benzofuran core has emerged as a privileged structure, particularly for targeting neurological disorders. The introduction of a fluorine atom, specifically at the 4-position, to create 4-fluoro-2,3-dihydro-1-benzofuran-3-amine, offers a unique combination of physicochemical properties that are highly advantageous for developing novel PET ligands.

This technical guide provides a comprehensive overview of the application of 4-fluoro-2,3-dihydro-1-benzofuran-3-amine as a versatile building block for the synthesis of PET ligands. We will delve into the rationale for its use, provide detailed synthetic protocols for the building block and its subsequent conversion into a radiolabeling precursor, and offer a step-by-step guide for the incorporation of fluorine-18 ([¹⁸F]). This document is intended for researchers, medicinal chemists, and professionals in the field of drug development who are seeking to leverage this valuable scaffold in their PET imaging programs.

The strategic placement of the fluorine atom at the 4-position of the benzofuran ring can significantly influence the metabolic stability and binding affinity of the resulting ligand.[1] Halogenation, in general, has been shown to enhance the anticancer activities of benzofuran derivatives, likely due to the formation of halogen bonds that improve binding affinity to target proteins.[2] Furthermore, the dihydrobenzofuran structure provides a three-dimensional conformation that can be crucial for optimal interaction with biological targets.

Physicochemical Properties and Strategic Advantages

The utility of 4-fluoro-2,3-dihydro-1-benzofuran-3-amine as a PET ligand building block stems from a confluence of desirable physicochemical characteristics.

| Property | Value/Characteristic | Significance in PET Ligand Design |

| Molecular Weight | Approximately 167.17 g/mol | Low molecular weight allows for further chemical modification without exceeding the typical range for good blood-brain barrier penetration. |

| LogP (Predicted) | Approximately 1.5 - 2.5 | An optimal lipophilicity range for passive diffusion across the blood-brain barrier is crucial for neuroimaging agents. |

| Fluorine Position | Aromatic (4-position) | The C-F bond is strong, offering metabolic stability and reducing the likelihood of in vivo defluorination, which can lead to off-target radiation exposure. |

| Primary Amine | Versatile functional group | The amine at the 3-position serves as a key handle for conjugation to various targeting vectors and for the introduction of moieties required for radiolabeling. |

Synthetic Protocol: Accessing the Core Building Block

A robust and efficient synthesis of 4-fluoro-2,3-dihydro-1-benzofuran-3-amine is paramount for its widespread application. While a direct, one-pot synthesis may not be readily available in the literature, a logical and convergent synthetic strategy can be devised based on established methodologies. The following protocol outlines a plausible route starting from commercially available precursors. This approach leverages a microwave-assisted Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization and reduction sequence.[3][4]

Workflow for the Synthesis of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine

Caption: Synthetic pathway to the target building block.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Fluoro-2'-hydroxychalcone

-

To a microwave-safe vessel, add 2-hydroxy-6-fluorobenzaldehyde (1.0 eq), acetophenone (1.0 eq), and a catalytic amount of a suitable base (e.g., NaOH or KOH) in ethanol.

-

Seal the vessel and subject it to microwave irradiation at a suitable temperature (e.g., 80-120 °C) for a short duration (e.g., 5-15 minutes).[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the mixture with dilute HCl to precipitate the chalcone product.

-

Filter the solid, wash with water until neutral, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 4-Fluoro-2,3-dihydro-1-benzofuran-3-one

-

Dissolve the 4-fluoro-2'-hydroxychalcone (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add a base (e.g., sodium acetate or triethylamine) to catalyze the intramolecular Michael addition.

-

Heat the reaction mixture at reflux and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purify the resulting ketone by column chromatography.

Step 3: Synthesis of 4-Fluoro-2,3-dihydro-1-benzofuran-3-one Oxime

-

Dissolve the 4-fluoro-2,3-dihydro-1-benzofuran-3-one (1.0 eq) in a mixture of ethanol and pyridine.

-

Add hydroxylamine hydrochloride (1.1 eq) to the solution.

-

Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent in vacuo.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can be used in the next step without further purification.

Step 4: Synthesis of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine

-

Dissolve the crude oxime from the previous step in a suitable solvent (e.g., ethanol or methanol for catalytic hydrogenation, or THF/ether for hydride reduction).

-

For catalytic hydrogenation, add a catalyst such as 10% Palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker).

-

Alternatively, for hydride reduction, carefully add a reducing agent like lithium aluminum hydride (LiAlH₄) at 0 °C.

-

Monitor the reaction by TLC.

-

Upon completion, filter the catalyst (for hydrogenation) or carefully quench the excess hydride with water and NaOH solution.

-

Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the final product, 4-fluoro-2,3-dihydro-1-benzofuran-3-amine, by column chromatography to obtain the desired building block.

Application in PET Ligand Synthesis: Precursor Design and Radiolabeling

The primary amine of 4-fluoro-2,3-dihydro-1-benzofuran-3-amine is the key functional group for its elaboration into a PET ligand precursor. A common strategy for introducing [¹⁸F]fluorine is through nucleophilic substitution on an alkyl chain bearing a good leaving group, such as a tosylate or mesylate.

Workflow for Precursor Synthesis and Radiolabeling

Caption: From building block to final PET ligand.

Step-by-Step Protocol for Precursor Synthesis and Radiolabeling

Part 1: Synthesis of the Radiolabeling Precursor

-

Protection of the Amine: Dissolve 4-fluoro-2,3-dihydro-1-benzofuran-3-amine (1.0 eq) in a suitable solvent like dichloromethane (DCM). Add triethylamine (Et₃N, 1.2 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature until the reaction is complete (TLC monitoring). Work up the reaction to obtain the N-Boc protected amine.

-

Introduction of the Hydroxyethyl Group: To a solution of the N-Boc protected amine (1.0 eq) in a suitable solvent like THF, add a strong base such as sodium hydride (NaH) at 0 °C. After stirring for a short period, add 2-bromoethanol (1.2 eq) or ethylene oxide. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction carefully and extract the product.

-

Tosylation: Dissolve the N-Boc, N-(2-hydroxyethyl) derivative (1.0 eq) in pyridine or DCM with a base like triethylamine. Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise. Stir the reaction at 0 °C and then allow it to warm to room temperature. After completion, work up the reaction to isolate the tosylated precursor. Purify by column chromatography.

Part 2: [¹⁸F]-Radiolabeling Protocol

-

[¹⁸F]Fluoride Activation: Trap the cyclotron-produced [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride by repeated additions and evaporations of acetonitrile.

-

Nucleophilic Fluorination: Dissolve the tosylated precursor (typically 1-5 mg) in a small volume of anhydrous solvent (e.g., acetonitrile or DMSO) and add it to the dried [¹⁸F]fluoride/K₂CO₃/K₂₂₂ complex. Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for a specific duration (e.g., 10-20 minutes).[5]

-

Deprotection: After cooling the reaction mixture, add an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to remove the Boc protecting group. Heat the mixture if necessary to facilitate the deprotection.

-

Purification: Neutralize the reaction mixture and purify the crude radiolabeled product using semi-preparative High-Performance Liquid Chromatography (HPLC) to separate the final [¹⁸F]-labeled ligand from unreacted precursor and other impurities.

-

Formulation: The collected HPLC fraction containing the desired product is typically reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.

Conclusion and Future Perspectives

The 4-fluoro-2,3-dihydro-1-benzofuran-3-amine scaffold represents a highly promising platform for the development of novel PET ligands. Its inherent physicochemical properties, coupled with the versatility of the primary amine for further chemical modification, make it an attractive starting point for targeting a wide range of biological entities within the central nervous system and beyond. The synthetic and radiolabeling protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this building block in their own imaging programs. Future work in this area could focus on the development of more streamlined synthetic routes to the core amine and the exploration of a wider range of derivatizations to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting PET ligands. The continued innovation in the application of such well-designed building blocks will undoubtedly contribute to the advancement of molecular imaging and personalized medicine.

References

-

Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. MDPI. (2023). Available at: [Link]

-

Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. MDPI. (2023). Available at: [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. (2019). Available at: [Link]

-

Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains. PubMed. (2010). Available at: [Link]

-

Microwave Assisted Synthesis of Chalcone and Biological Activity. Scholars Research Library. (2018). Available at: [Link]

-

Novel 18F-labeled Benzofuran Derivatives With Improved Properties for Positron Emission Tomography (PET) Imaging of β-amyloid Plaques in Alzheimer's Brains. PubMed. (2011). Available at: [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH. (2024). Available at: [Link]

-

Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. PMC - NIH. (2022). Available at: [Link]

-

Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofu- rans. AUB ScholarWorks. (2016). Available at: [Link]

-

A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. Journal of Drug Delivery and Therapeutics. (2025). Available at: [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. (2023). Available at: [Link]

-

18F-AmBF3-MJ9: A novel radiofluorinated bombesin derivative for prostate cancer imaging. ResearchGate. (2026). Available at: [Link]

-

2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. (2023). Available at: [Link]

-

Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis. Frontiers. (2019). Available at: [Link]

-

The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. (2023). Available at: [Link]

-

Benzofuran synthesis. Organic Chemistry Portal. (2012). Available at: [Link]

-

18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. PMC. (2015). Available at: [Link]

-

SYNTHESIS OF TETRAHYDROFURFURYLAMINES RELATED TO MUSCARINE. HETEROCYCLES. (2006). Available at: [Link]

-

Physicochemical Property Models for Poly- and Perfluorinated Alkyl Substances and Other Chemical Classes. ResearchGate. (2025). Available at: [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. (2022). Available at: [Link]

-

Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PMC - NIH. (2014). Available at: [Link]

-

4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. ITRC. (2020). Available at: [Link]

-

Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. NIH. (2019). Available at: [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. (2026). Available at: [Link]

- Process for the preparation of 3-benzoyl benzofuran derivatives. Google Patents. (1993).

Sources

- 1. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature [scielo.org.za]

- 3. mdpi.com [mdpi.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine

Welcome to the technical support center for the synthesis of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important fluorinated benzofuran derivative. The benzofuran scaffold is a key structural motif in many biologically active compounds, and the introduction of a fluorine atom can significantly enhance metabolic stability and binding affinity.[1] This guide will walk you through potential side reactions and offer practical solutions to optimize your synthetic route.

Troubleshooting Guide: Common Side Reactions and Issues

The synthesis of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine typically proceeds via a two-step process: the formation of the ketone precursor, 4-Fluoro-2,3-dihydrobenzofuran-3-one, followed by reductive amination. This guide is structured to address potential issues in both stages of the synthesis.

Part 1: Synthesis of 4-Fluoro-2,3-dihydrobenzofuran-3-one

The precursor ketone is commonly synthesized through an intramolecular cyclization.[2] Below are common issues that may arise during its formation.

Question 1: Low Yield of 4-Fluoro-2,3-dihydrobenzofuran-3-one due to Incomplete Cyclization or Side Reactions.

Answer:

Low yields of the desired ketone can often be attributed to incomplete cyclization of the starting material or the formation of unwanted side products. The stability of the starting materials and intermediates is crucial.

-

Root Cause Analysis:

-

Poor Quality Starting Material: The synthesis often begins with a substituted phenol derivative. Impurities in this starting material can interfere with the cyclization reaction.

-

Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base and solvent are critical parameters. For instance, in a Rap-Stoermer reaction, which involves the condensation of a phenol with an α-haloketone, the conditions must be carefully controlled to favor the intramolecular cyclization.[1]

-

Decomposition: The ketone product or its precursors might be unstable under the reaction conditions, leading to the formation of tars or other degradation products.[3]

-

-

Troubleshooting and Recommended Protocols:

-

Ensure High Purity of Starting Materials: Purify the starting phenol derivative by distillation or recrystallization before use.

-

Optimize Reaction Conditions:

-

Temperature Control: Gradually increase the temperature to the desired point and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Choice of Base: A moderately strong base is often required to deprotonate the phenol. However, a very strong base might promote side reactions. A systematic screening of bases (e.g., K₂CO₃, NaH, Et₃N) is recommended.

-

Solvent Selection: The choice of solvent can influence the solubility of reactants and the reaction rate. Aprotic polar solvents are generally suitable.

-

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenolic starting material.

-

-

Experimental Protocol: Synthesis of 4-Fluoro-2,3-dihydrobenzofuran-3-one (Illustrative)

-

To a solution of the appropriate fluorinated phenol precursor in a suitable aprotic solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃) and the cyclizing agent (e.g., chloroacetone).

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired ketone.

-

Part 2: Reductive Amination of 4-Fluoro-2,3-dihydrobenzofuran-3-one

The conversion of the ketone to the primary amine is a critical step. Reductive amination is a powerful technique but can be prone to several side reactions.[4][5]

Question 2: Formation of Secondary Amine Byproduct (Over-alkylation).

Answer:

A common side reaction in reductive amination is the reaction of the newly formed primary amine with another molecule of the starting ketone, leading to the formation of a secondary amine byproduct. This is a form of over-alkylation.[4][5]

-

Causality: The primary amine product is nucleophilic and can compete with the ammonia or amine source in reacting with the ketone. This is particularly problematic if the reaction is slow or if there is a localized high concentration of the primary amine product.

-

Troubleshooting Strategies:

-

Use a Large Excess of the Amine Source: Employing a significant excess of ammonia or an ammonium salt (e.g., ammonium acetate) can outcompete the primary amine product for reaction with the ketone.

-

Control the Rate of Reduction: Use a mild and selective reducing agent that preferentially reduces the imine over the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often good choices.[4]

-

Stepwise Procedure: In some cases, it may be beneficial to first form the imine and then add the reducing agent in a separate step. This can help to control the concentration of the reactive intermediates.[5]

-

-

Workflow Diagram:

Caption: Troubleshooting workflow for secondary amine formation.

Question 3: Low Yield due to Incomplete Reaction or Formation of the Alcohol Byproduct.

Answer:

Low conversion of the starting ketone or the formation of the corresponding alcohol are common issues that lead to reduced yields of the desired amine.

-

Root Cause Analysis:

-

Inefficient Imine Formation: The initial equilibrium between the ketone and the amine source to form the imine may not be favorable. This can be due to steric hindrance or electronic effects.

-

Competitive Reduction of the Ketone: The reducing agent may reduce the starting ketone to an alcohol faster than it reduces the imine intermediate. This is more likely with less selective reducing agents like sodium borohydride (NaBH₄).[4]

-

pH of the Reaction Medium: The pH is critical for both imine formation and the stability of the reducing agent. A weakly acidic medium is often optimal.[6]

-

-

Troubleshooting and Optimization:

-

Choice of Reducing Agent: Use a reducing agent that is selective for the imine, such as NaBH₃CN or NaBH(OAc)₃.[4]

-

pH Control: Buffer the reaction mixture to a pH of around 6-7. Acetic acid is commonly used for this purpose.[6]

-

Dehydrating Agents: The addition of a dehydrating agent, such as molecular sieves, can help to drive the equilibrium towards imine formation.

-

Lewis Acid Catalysis: For less reactive ketones, the addition of a Lewis acid like Ti(OiPr)₄ can activate the carbonyl group towards nucleophilic attack by the amine.[4]

-

Question 4: Potential for Defluorination of the Aromatic Ring.

Answer:

While less common under typical reductive amination conditions, the possibility of defluorination of the fluoroaromatic ring should be considered, especially if harsh conditions or certain catalysts are employed.

-

Mechanistic Considerations: Nucleophilic aromatic substitution of fluorine can occur, although it generally requires strong nucleophiles and/or harsh conditions. Reductive cleavage of the C-F bond is also a possibility with certain reducing agents or catalysts, particularly in the presence of transition metals.

-

Preventative Measures:

-

Mild Reaction Conditions: Use the mildest possible reaction conditions (temperature, pH) that still allow for efficient conversion.

-

Careful Selection of Catalysts: If a metal catalyst is used for hydrogenation, screen different catalysts to find one that does not promote defluorination.

-

Monitor for Byproducts: Use analytical techniques such as GC-MS or LC-MS to monitor for the presence of the defluorinated analog of the product. ¹⁹F NMR can also be a powerful tool for detecting fluorine-containing impurities.[7]

-

Frequently Asked Questions (FAQs)

Q1: What is the typical diastereoselectivity of the reduction, and how can it be controlled?

The reduction of the imine intermediate can lead to the formation of two diastereomers (cis and trans). The diastereoselectivity is influenced by the steric bulk of the substituents and the reducing agent used. Often, one diastereomer is thermodynamically more stable and may be favored under equilibrium conditions.[8] To control the diastereoselectivity, chiral auxiliaries or catalysts can be employed to favor the formation of one enantiomer.[9]

Q2: What are the recommended purification methods for 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine?

The product is a primary amine and can be purified by column chromatography on silica gel.[8] Due to the basic nature of the amine, it may interact strongly with the acidic silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the eluent. Alternatively, reversed-phase HPLC can be a suitable method for purification, especially for achieving high purity.[10][11][12]

Q3: How can I confirm the structure and purity of the final product?

A combination of analytical techniques should be used:

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure and identifying any fluorine-containing impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

HPLC/GC: To assess the purity and quantify any byproducts. Chiral HPLC can be used to determine the enantiomeric excess if an asymmetric synthesis was performed.[8][12]

Summary of Key Parameters and Potential Byproducts

| Parameter | Recommended Conditions/Considerations | Potential Side Product(s) |

| Amine Source | Large excess of ammonia or ammonium salt | Secondary amine (over-alkylation) |

| Reducing Agent | NaBH₃CN or NaBH(OAc)₃ for selectivity | 4-Fluoro-2,3-dihydrobenzofuran-3-ol |

| pH | Weakly acidic (pH 6-7) | Incomplete reaction, decomposition |

| Temperature | As low as feasible for efficient reaction | Decomposition, defluorination |

| Catalyst (if used) | Screen for minimal defluorination | Defluorinated product |

By carefully considering these factors and implementing the recommended troubleshooting strategies, researchers can significantly improve the yield, purity, and reproducibility of the synthesis of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine.

References

-

[Sokolov, V. I., & Troitskaya, L. L. (1998). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[4][13]-Proton Shift Reaction.(1) Scope and Limitations. PubMed.]([Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6179970B1 - Process for the preparation of fluoro compounds from the corresponding amines - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. researchgate.net [researchgate.net]

- 8. Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Making sure you're not a bot! [helda.helsinki.fi]

- 12. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

Technical Support Center: Optimizing 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride Synthesis

As a Senior Application Scientist, I've frequently guided research teams through the intricacies of synthesizing complex heterocyclic amines. The preparation of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a process where precise control over reaction conditions is paramount to achieving high yield and purity. This guide is structured to address the most common challenges and questions that arise during this synthesis, providing not just solutions but the underlying chemical principles to empower your experimental design.

This center is organized into two main sections:

-

Frequently Asked Questions (FAQs): For quick answers to common queries regarding the overall synthetic strategy.

-

Detailed Troubleshooting Guides: In-depth, problem-oriented solutions for specific experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for preparing 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine?

The most robust and widely adopted method is the one-pot direct reductive amination of the corresponding ketone precursor, 4-Fluoro-2,3-dihydro-1-benzofuran-3-one.[1] This strategy is favored because it streamlines the synthesis, often improving overall efficiency and atom economy by avoiding the isolation of the intermediate imine.[1] The general pathway involves the reaction of the ketone with an ammonia source to form an imine in situ, which is then immediately reduced to the target primary amine.

Caption: General workflow for the synthesis of the target compound.

Q2: My overall yield is consistently low. What are the most critical parameters I should investigate first?

Low yield is typically traced back to one of three areas:

-

Inefficient Imine Formation: The condensation of the ketone with the ammonia source is a reversible equilibrium reaction. Driving this equilibrium towards the imine is critical. Key factors include the choice of ammonia source (ammonium acetate is common), solvent, and the presence of a mild acid catalyst, which is often inherent to the ammonium salt used.[2]

-

Sub-optimal Reduction: The choice of reducing agent is crucial. It must be powerful enough to reduce the imine but selective enough to not reduce the starting ketone.[2] Over-reduction or side reactions can significantly lower the yield of the desired product.

-

Product Loss During Work-up/Isolation: The free base amine can be volatile or have some water solubility. Furthermore, improper pH adjustment during extraction can lead to significant product loss. Conversion to the hydrochloride salt is a standard method to ensure stability and ease of isolation as a solid.

Q3: Why is the final product isolated as a hydrochloride salt?

There are three primary reasons for isolating the final product as a hydrochloride salt:

-

Stability: Primary amines can be susceptible to air oxidation over time. Converting the amine to an ammonium salt significantly enhances its stability and shelf-life.

-

Handling: Many amine free bases are oils or low-melting solids, which can be difficult to handle, purify, and accurately weigh. The corresponding hydrochloride salts are typically crystalline, non-hygroscopic solids with sharp melting points.

-

Purification: The process of salt formation and precipitation from a suitable organic solvent (like diethyl ether or dioxane) is an effective final purification step, often removing minor, non-basic impurities.

Part 2: Detailed Troubleshooting Guides

This section provides a deeper dive into specific experimental problems.

Issue 1: Low or Stalled Conversion of the Starting Ketone

Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted 4-Fluoro-2,3-dihydro-1-benzofuran-3-one even after extended reaction times.

Core Principle: The rate-limiting step in many reductive aminations is the initial formation of the imine or iminium ion.[2] This is an acid-catalyzed dehydration reaction. The reaction stalls if the equilibrium is unfavorable or if the catalytic conditions are not optimal.

Troubleshooting Steps & Solutions:

-

Verify Ammonia Source and Stoichiometry:

-

Cause: Insufficient ammonia source or use of an inappropriate one.

-

Solution: Use a moderate excess of the ammonia source. Ammonium acetate (NH₄OAc) is often ideal as it serves as both the ammonia source and a mild acidic catalyst to promote imine formation. A 3-5 fold molar excess is a good starting point.

-

-

Solvent Choice & Water Removal:

-

Cause: The formation of the imine from the ketone and ammonia releases one equivalent of water. In accordance with Le Châtelier's principle, the presence of water in the reaction medium can shift the equilibrium back towards the starting materials.

-

Solution:

-

Use a solvent that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus), although this is often not necessary for one-pot reactions with modern reagents.

-

More practically for this scale, add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) directly to the reaction mixture. This will sequester the water as it is formed, driving the reaction forward.

-

-

-

Optimize Acidic Co-catalyst:

-